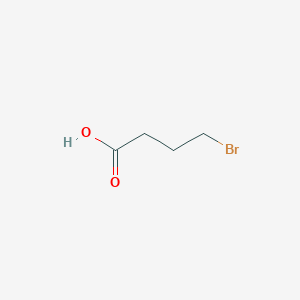

4-Bromobutyric acid

Description

Properties

IUPAC Name |

4-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHQDJDRGZFIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052699 | |

| Record name | 4-Bromobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-87-2 | |

| Record name | 4-Bromobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PG7LM4DBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobutyric Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyric acid, also known as 4-bromobutanoic acid, is a halogenated carboxylic acid with significant applications in organic synthesis and the pharmaceutical industry.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a bromoalkane group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and cross-linking agents.[3][4][5] This document provides a comprehensive overview of its chemical properties, structure, and common experimental protocols.

Chemical Structure and Identification

This compound consists of a four-carbon chain with a carboxyl group at one end and a bromine atom at the other.[2] This structure imparts both acidic and alkylating properties to the molecule.

| Identifier | Value |

| IUPAC Name | 4-bromobutanoic acid[3][6][7] |

| Synonyms | 4-Bromobutanoic acid, 4-Bromo-n-butyric acid, gamma-Bromobutyric acid, Carboxypropyl bromide[6][8][9] |

| CAS Number | 2623-87-2[1][2][3][6] |

| Molecular Formula | C4H7BrO2[1][3][6][8] |

| SMILES | C(CC(=O)O)CBr[6] |

| InChI | InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)[6][8][10] |

| InChIKey | GRHQDJDRGZFIPO-UHFFFAOYSA-N[3][6][8][10] |

Physicochemical Properties

This compound is typically a white to pale yellow or light brown crystalline solid or low melting crystal.[1][2][11] It is soluble in water, dilute alkali, ethanol, and ether.[1][4][11][12]

| Property | Value |

| Molecular Weight | 167.00 g/mol [1][6] |

| Melting Point | 28-33 °C[3], 30-31 °C[4][10][11][12], 32 °C |

| Boiling Point | 128-131 °C at 11 mmHg[4][10][11][12], 142 °C at 25 mmHg |

| Density | 1.4397 g/cm³ (rough estimate)[11][12] |

| Flash Point | 110 °C (closed cup)[10], 115 °C[11][12], 124 °C[13] |

| pKa | 4.51±0.10 (Predicted)[12] |

| Appearance | White to pale yellow crystalline solid[1], Cream to pale yellow/brown crystalline/fused/low melting solid[3], Light brown low melting crystals[2][11][12] |

Experimental Protocols

Synthesis of this compound from γ-Butyrolactone

A common method for the synthesis of this compound involves the ring-opening of γ-butyrolactone with hydrogen bromide.[1][4][14]

Materials:

-

γ-Butyrolactone

-

48% Aqueous Hydrogen Bromide (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure: [14]

-

Under a dry argon atmosphere, add 48% aqueous HBr (41.0 mL, 360 mmol) and concentrated sulfuric acid (9.6 mL) dropwise to γ-butyrolactone (6.10 g, 70.9 mmol).

-

Allow the resulting mixture to stand at room temperature for 2 hours.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature.

-

Add 192 mL of water to the reaction mixture.

-

Extract the crude product with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel chromatography using a mixture of ethyl acetate/hexane (1/2 v/v) as the eluent.

-

Collect the fraction with an Rf value of 0.44 and dry under reduced pressure to yield 4-bromobutanoic acid as a yellow oil (7.638 g, 65% yield).

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable reagent in various scientific applications due to its dual functionality.

Role as a Bifunctional Cross-linker

The presence of both a carboxylic acid and a bromoalkane allows this compound to act as a cross-linking agent, connecting two different molecules.[3][5] For instance, the carboxylic acid can be activated to form an amide bond with an amine-containing molecule, while the bromoalkane can undergo nucleophilic substitution with a thiol-containing molecule.

Caption: Logical relationship of this compound in cross-linking.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anticancer and antiviral agents.[1] It is also used to produce 4-bromobutyryl chloride, another important reagent in pharmaceutical manufacturing.[1][4] The methyl ester of this compound is utilized in studies of fatty acid metabolism and cellular signaling pathways.[15]

Safety and Handling

This compound is classified as a corrosive substance (Hazard Class 8) and can cause severe skin burns and eye damage.[1][6] It should be handled with appropriate personal protective equipment, including gloves, eye protection, and a lab coat.[10] Store in a tightly closed container in a dry, dark place, preferably refrigerated at 2-8°C.[1][12] It is incompatible with strong oxidizing agents.[2]

Conclusion

This compound is a versatile chemical with a well-defined structure and a range of useful physicochemical properties. Its ability to act as a bifunctional linker and a synthetic intermediate makes it an important tool for researchers in organic chemistry, materials science, and drug development. Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 2623-87-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C4H7BrO2 | CID 75809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound 98 2623-87-2 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. jnfuturechemical.com [jnfuturechemical.com]

- 13. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. chemimpex.com [chemimpex.com]

Synthesis of 4-Bromobutyric acid from gamma-butyrolactone

An In-depth Technical Guide to the Synthesis of 4-Bromobutyric Acid from Gamma-Butyrolactone (B3396035)

For researchers, scientists, and professionals in drug development, this compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] This guide provides a comprehensive overview of the primary synthetic route to this compound, commencing from gamma-butyrolactone. The process involves the ring-opening of the lactone, a reaction that can be achieved through several methods, each with distinct advantages and reaction parameters.

Reaction Overview

The fundamental transformation in the synthesis of this compound from gamma-butyrolactone is the cleavage of the ester bond within the lactone ring and the subsequent addition of a bromine atom. This is typically accomplished by reacting gamma-butyrolactone with a bromine source, most commonly hydrogen bromide or other brominating agents.

Key Synthetic Methodologies

Several methods for the synthesis of this compound from gamma-butyrolactone have been reported, with the most prevalent involving the use of hydrogen bromide or boron tribromide.

Ring-Opening with Hydrogen Bromide

The reaction of gamma-butyrolactone with hydrogen bromide is a common and effective method for producing this compound.[1][3] This can be performed using either gaseous hydrogen bromide or a concentrated aqueous solution.

-

Using Gaseous Hydrogen Bromide: Dry hydrogen bromide gas can be directly introduced into gamma-butyrolactone, often in the presence of an organic solvent.[4][5] This method is noted for its simplicity and suitability for large-scale production.[4][5] The reaction is typically carried out at temperatures ranging from -10°C to 80°C.[4] High yields, often exceeding 98%, have been reported.[5]

-

Using Aqueous Hydrogen Bromide: Concentrated hydrobromic acid (e.g., 48% aqueous solution) is another effective reagent for this transformation.[3][4] The reaction may require the presence of a catalyst, such as concentrated sulfuric acid, and is often conducted under reflux for several hours.[3]

Ring-Opening with Boron Tribromide

An alternative method involves the use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane.[4][5] This approach is reported to yield this compound in high purity, with yields around 98%.[4][5] However, the use of the more expensive boron tribromide and the generation of boron-containing byproducts can be a drawback for large-scale industrial applications.[5]

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of this compound from gamma-butyrolactone.

| Reagent(s) | Reactant Ratio (Molar) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Dry HBr gas | 1.1-1.5 : 1 (HBr : γ-butyrolactone) | Organic Solvent | -10 to 80 | 4 hours (post-addition) | 98 | [4][5] |

| 48% HBr (aq), H₂SO₄ | 5.08 : 1 (HBr : γ-butyrolactone) | Water | Reflux | 12 hours | 65 | [3] |

| BBr₃ | Not specified | Dichloromethane | Not specified | Not specified | 98 | [4][5] |

| Dry HBr gas | 1.2 : 1 (HBr : γ-butyrolactone) | None | 20 to 40 | 1-3 hours | Not specified for acid | [2] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Dry Hydrogen Bromide Gas

This protocol is adapted from a patented method suitable for large-scale production.[5]

Materials:

-

gamma-Butyrolactone (1 mole, 86 g)

-

Dry hydrogen bromide gas (1.2 moles, 97 g)

-

Three-necked flask (500 mL)

-

Stirrer

-

Thermometer

Procedure:

-

To a 500 mL three-necked flask equipped with a stirrer and a thermometer, add gamma-butyrolactone (1 mole, 86 g).

-

Begin stirring and introduce dry hydrogen bromide gas (1.2 moles, 97 g).

-

Control the reaction temperature between 30°C and 40°C during the addition of the gas.

-

After the addition of hydrogen bromide is complete, continue to stir the mixture for 4 hours at the same temperature.

-

Cool the reaction mixture to 0-20°C while stirring, which will induce the crystallization of the product.

-

Filter the resulting solid to obtain light yellow this compound.

Results:

-

Yield: 164 g (98%)

-

Purity: 99.5% (determined by gas chromatography)

Protocol 2: Synthesis using Aqueous Hydrobromic Acid and Sulfuric Acid

This protocol is based on a procedure reported in a chemical database.[3]

Materials:

-

gamma-Butyrolactone (70.9 mmol, 6.10 g)

-

48% Hydrobromic acid (360 mmol, 41.0 mL)

-

Concentrated sulfuric acid (9.6 mL)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for chromatography

-

Ethyl acetate/hexane mixture (1:2 v/v)

Procedure:

-

Under a dry argon atmosphere, add 48% aqueous HBr (41.0 mL, 360 mmol) and concentrated sulfuric acid (9.6 mL) dropwise to gamma-butyrolactone (6.10 g, 70.9 mmol).

-

Allow the resulting mixture to stand at room temperature for 2 hours.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and add 192 mL of water.

-

Extract the crude product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography using an ethyl acetate/hexane (1:2 v/v) eluent.

Results:

-

Yield: 7.638 g (65%) of this compound as a yellow oil.

Reaction Pathway Diagram

The following diagram illustrates the ring-opening of gamma-butyrolactone to form this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound from gamma-butyrolactone is a well-established and efficient process. The choice of methodology, particularly between using dry hydrogen bromide gas and aqueous hydrobromic acid, will depend on the desired scale of production, cost considerations, and available equipment. For large-scale industrial synthesis, the direct reaction with dry hydrogen bromide gas appears to be the more advantageous route due to its high yield and simpler work-up procedure.[4][5] Proper control of reaction conditions is crucial to maximize yield and purity, as this compound can be prone to cyclization back to gamma-butyrolactone, especially in the presence of water.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. CN1760167A - Method for producing bromo butyric acid - Google Patents [patents.google.com]

4-Bromobutyric acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobutyric acid, a versatile bifunctional molecule widely employed in chemical synthesis and drug development. This document outlines its chemical and physical properties, details common synthetic protocols, and explores its applications, particularly in the development of novel therapeutics.

Core Chemical Identifiers and Properties

This compound, also known as 4-bromobutanoic acid, is a carboxylic acid and organobromine compound. Its key identifiers and physicochemical properties are summarized below for quick reference.

| Identifier | Value |

| CAS Number | 2623-87-2 |

| Molecular Formula | C₄H₇BrO₂ |

| Molecular Weight | 167.00 g/mol |

| IUPAC Name | 4-bromobutanoic acid |

| Synonyms | γ-Bromobutyric acid, Carboxypropyl bromide |

| Physical and Chemical Properties | Value |

| Appearance | Low melting crystals, light brown |

| Melting Point | 30-31 °C |

| Boiling Point | 128-131 °C at 11 mmHg |

| Solubility | Soluble in water and dilute alkali. Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol. |

| pKa | 4.51 ± 0.10 (Predicted) |

| Flash Point | 115 °C |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the ring-opening of γ-butyrolactone. Several methods have been reported, with variations in reagents and reaction conditions.

Experimental Protocol: Synthesis from γ-Butyrolactone with HBr and Sulfuric Acid

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

γ-Butyrolactone

-

48% Hydrobromic acid (HBr) aqueous solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Brine (saturated NaCl solution)

-

Argon or Nitrogen gas for inert atmosphere

-

Silica (B1680970) gel for chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for chromatography elution

Procedure:

-

Under a dry argon atmosphere, add 48% HBr aqueous solution (41.0 mL, 360 mmol) and concentrated sulfuric acid (9.6 mL) dropwise to γ-butyrolactone (6.10 g, 70.9 mmol).

-

Allow the resulting mixture to stand at room temperature for 2 hours.

-

After 2 hours, reflux the mixture for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Add 192 mL of water to the cooled mixture.

-

Extract the crude product with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography using a mixture of ethyl acetate/hexane (1/2 v/v) as the eluent.

-

Collect the fraction with an Rf value of 0.44 and dry under reduced pressure to yield 4-bromobutanoic acid as a yellow oil (yield: 65%).[1]

Characterization Data:

-

¹H NMR (400MHz, CDCl₃, ppm): δ 2.19 (quint, J=6.4Hz, 2H, BrCH₂CH₂ ), 2.58 (t, J=4.2Hz, 2H, CH₂ COOH), and 3.48 (t, J=3.2Hz, 2H, BrCH₂ ).[1]

-

¹³C NMR (100MHz, CDCl₃, ppm): δ 27.36 (BrCH₂C H₂), 32.11 (BrC H₂), 32.38 (Br(CH₂)₂C H₂), and 178.58 (C OOH).[1]

-

IR (NaCl, cm⁻¹): 1711 (C=O), 3046 (-OH).[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a carboxylic acid and a bromoalkane group. This allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of various pharmaceuticals and research chemicals.

Role as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. This compound and its derivatives are frequently used to construct the alkyl or alkyl-ether chains that form these critical linkers. The length and composition of the linker are crucial for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

PROTAC General Structure

Caption: General structure of a PROTAC molecule.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound is also utilized in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds that are being investigated as anti-cancer agents. The butyric acid moiety can mimic the structure of lysine's acetylated side chain, while the bromo- functionality allows for the attachment of other pharmacophoric groups.

Precursor for PET Tracers

In the field of medical imaging, this compound serves as a precursor in the synthesis of Positron Emission Tomography (PET) tracers. The bromo- group can be substituted with a positron-emitting radionuclide, such as Fluorine-18, to create imaging agents that can visualize and quantify biological processes in vivo.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also sensitive to light and should be stored in a dark, dry place at room temperature.

Hazard and Precautionary Statements:

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

Spectroscopic Profile of 4-Bromobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromobutyric acid (CAS No. 2623-87-2), a valuable bifunctional molecule in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for compound identification and characterization.

¹H NMR Data

Solvent: CDCl₃ Frequency: 90 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~11.4 | Singlet | 1H | - | -COOH |

| 3.48 | Triplet | 2H | 6.6 | -CH₂-Br |

| 2.57 | Triplet | 2H | 7.3 | -CH₂-COOH |

| 2.20 | Quintet | 2H | 6.9 | -CH₂-CH₂-CH₂- |

¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 178.9 | C=O |

| 33.1 | -CH₂-Br |

| 32.8 | -CH₂-COOH |

| 27.6 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2960-2850 | C-H | Alkane Stretch |

| ~1710 | C=O | Carbonyl Stretch |

| ~1420 | O-H | Bend |

| ~1290 | C-O | Stretch |

| 650-550 | C-Br | Stretch |

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 166/168 | < 5 | [M]⁺ (Molecular Ion) |

| 121/123 | ~20 | [M-COOH]⁺ |

| 85 | 100 | [M-Br]⁺ |

| 60 | ~30 | [CH₃COOH]⁺ |

| 45 | ~15 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization based on the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 90 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a low-melting solid, a thin film can be prepared by melting a small amount of the sample between two KBr plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr plates/pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of approximately m/z 30-200 to detect the molecular ion and relevant fragment ions.

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromobutanoic acid (4-BBA), a key intermediate in pharmaceutical synthesis and various organic reactions. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in research and development.

Solubility Profile of 4-Bromobutanoic Acid

Data Presentation: Solubility in Various Solvents

A summary of the qualitative solubility of 4-Bromobutanoic acid is presented in Table 1. The data indicates good solubility in polar protic and aprotic solvents, which is consistent with its structure possessing both a polar carboxylic acid group and a halogenated alkyl chain.

Table 1: Qualitative Solubility of 4-Bromobutanoic Acid

| Solvent | Type | Solubility | Citation(s) |

| Water | Polar Protic | Soluble / Slightly Soluble | [1][2] |

| Dilute Alkali | Aqueous Basic | Soluble | [1] |

| Ethanol | Polar Protic | Soluble | [3] |

| Methanol | Polar Protic | Slightly Soluble | [1] |

| Diethyl Ether | Polar Aprotic | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1] |

| Chloroform | Nonpolar | Sparingly Soluble | [1] |

| Ethyl Acetate / Hexane | Mixed | Soluble (in mixtures) |

Note: The variability in reported water solubility ("soluble" vs. "slightly soluble") may depend on the specific experimental conditions such as temperature and pH.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol for determining the equilibrium solubility of 4-Bromobutanoic acid is based on the isothermal shake-flask method, a widely accepted technique for reliable solubility measurement.

Objective: To quantitatively determine the solubility of 4-Bromobutanoic acid in a selected solvent at a specific temperature.

Materials:

-

4-Bromobutanoic acid (purity >98%)

-

Selected solvent (e.g., water, ethanol, methanol) of appropriate purity (e.g., HPLC grade)

-

Glass vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 4-Bromobutanoic acid to a series of glass vials. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately centrifuge the withdrawn sample to separate any remaining suspended solid particles.

-

Accurately dilute the clear supernatant with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase HPLC method with a mobile phase of acetonitrile (B52724) and water with a phosphoric or formic acid modifier is suitable for analyzing 4-Bromobutanoic acid.[1]

-

Determine the concentration of 4-Bromobutanoic acid in the samples by comparing the analytical response to a calibration curve prepared from standards of known concentration.

-

-

Data Analysis:

-

Calculate the original concentration of 4-Bromobutanoic acid in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4-Bromobutanoic acid.

Stability Profile of 4-Bromobutanoic Acid

The stability of 4-Bromobutanoic acid is a critical consideration for its synthesis, storage, and use as a chemical intermediate. It is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal decomposition.

Data Presentation: Stability Characteristics

Table 2 summarizes the known stability characteristics, incompatibilities, and degradation products of 4-Bromobutanoic acid.

Table 2: Stability Profile of 4-Bromobutanoic Acid

| Parameter | Observation / Condition | Primary Degradation Product(s) | Citation(s) |

| General Stability | Stable at room temperature in a tightly sealed, dry container. | Not applicable under recommended conditions. | |

| Thermal Stability | Decomposes upon heating. A study on its gas-phase thermal decomposition has been conducted. | γ-Butyrolactone, Hydrogen Bromide, Carbon Monoxide, Carbon Dioxide | [4][5] |

| Hydrolytic Stability | Susceptible to hydrolysis, readily cyclizing in the presence of water to form γ-butyrolactone. | γ-Butyrolactone, Hydrogen Bromide | |

| Photostability | Reported to be light-sensitive. | To be determined by photostability studies. | [1] |

| Incompatible Materials | Strong oxidizing agents, strong bases, alkaline materials. | Varies depending on the reactant. | [4] |

| Recommended Storage | Store in a cool, dry, dark, and well-ventilated area in a tightly closed container. | Not applicable under recommended conditions. | [3] |

Experimental Protocol: Stability Assessment

This protocol outlines a comprehensive approach to evaluating the stability of 4-Bromobutanoic acid, incorporating principles from the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.

Objective: To assess the stability of 4-Bromobutanoic acid under various environmental conditions (temperature, humidity, light) and to identify and quantify its degradation products.

Materials:

-

4-Bromobutanoic acid (at least one batch, preferably three for formal studies)

-

Appropriate packaging (e.g., amber glass vials with inert liners)

-

Calibrated stability chambers (for long-term, accelerated, and photostability studies)

-

Forced degradation equipment (e.g., oven, acid/base solutions, oxidizing agent)

-

Validated stability-indicating analytical method (e.g., HPLC-UV/MS) capable of separating 4-BBA from its degradation products, particularly γ-butyrolactone.

Procedure:

-

Forced Degradation (Stress Testing):

-

Acid/Base Hydrolysis: Dissolve 4-BBA in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and store at an elevated temperature (e.g., 60°C). Monitor for degradation over time.

-

Oxidation: Treat a solution of 4-BBA with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose solid 4-BBA to high temperatures (e.g., in 10°C increments above the accelerated temperature) and monitor for degradation.

-

Photodegradation: Expose a solution and solid sample of 4-BBA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Include a dark control sample wrapped in aluminum foil.[2]

-

Purpose: To identify potential degradation products, understand degradation pathways, and validate the stability-indicating nature of the analytical method.

-

-

Formal Stability Studies:

-

Sample Preparation: Package the 4-BBA samples in the proposed container closure system.

-

Storage Conditions:

-

Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Pull samples at 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance (physical description)

-

Assay of 4-Bromobutanoic acid

-

Quantification of degradation products (especially γ-butyrolactone)

-

Water content (as applicable)

-

-

-

Data Evaluation:

-

Evaluate any changes in physical appearance, assay, and degradation products over time and under different conditions.

-

Determine the rate of degradation and establish a re-test period or shelf life based on the long-term stability data.

-

Visualizations: Stability Testing and Degradation Pathway

The following diagrams illustrate the stability testing workflow and the primary degradation pathway of 4-Bromobutanoic acid.

References

- 1. 4-Bromobutyric acid | 2623-87-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 4. 4-Bromobutanoic acid(2623-87-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Discovery and History of 4-Bromobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutyric acid, a versatile bifunctional molecule, has served as a crucial building block in organic synthesis for over a century. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and physicochemical properties. It details key experimental protocols, presents quantitative data in a structured format, and explores its applications, particularly as a precursor in the development of pharmaceuticals. While this compound itself is not directly implicated in specific signaling pathways, its role as a key intermediate in the synthesis of bioactive molecules positions it as a compound of significant interest in medicinal chemistry and materials science.

Introduction

This compound (also known as 4-bromobutanoic acid or γ-bromobutyric acid) is a halogenated carboxylic acid with the chemical formula C₄H₇BrO₂.[1][2] Its structure incorporates both a reactive primary alkyl bromide and a carboxylic acid functional group, making it a valuable intermediate in a wide array of chemical transformations.[3] First synthesized in the early 20th century, its utility has expanded from fundamental organic chemistry research to applications in the pharmaceutical and materials science industries.[1][2] In the pharmaceutical sector, it is a key component in the synthesis of various therapeutic agents, including anticancer and antiviral drugs.[2] In materials science, it has found use in the stabilization of perovskite quantum dots.[2] This guide delves into the historical context of its discovery, the evolution of its synthesis, and its key chemical and physical characteristics.

Discovery and Historical Synthesis

While no single individual is credited with the initial discovery of this compound, its first synthesis is reported to have occurred in the early 20th century during broader investigations into halogenated fatty acids.[1] Early synthetic approaches centered on the manipulation of readily available four-carbon precursors.

One of the most enduring and common methods for preparing this compound is through the ring-opening of γ-butyrolactone. This reaction is typically achieved by treatment with hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid.[4] The reaction can be performed using either aqueous or gaseous HBr.[2]

Over the years, various refinements to this general approach have been published to improve yield and purity. For instance, the use of boron tribromide in dichloromethane (B109758) has been reported to produce this compound from γ-butyrolactone in very high yield. Another high-yield method involves the direct introduction of dry hydrogen bromide gas into γ-butyrolactone.

An alternative historical route to this compound involves the hydrolysis of 4-bromobutyronitrile. This method typically requires prolonged heating with a strong acid, such as 48% hydrobromic acid.

The following diagram illustrates the primary historical synthetic pathways to this compound.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline solid or a colorless to pale yellow liquid at room temperature, with a characteristic pungent, acidic odor.[1][2][3] It is hygroscopic and should be stored in a sealed container to prevent moisture absorption.[1] The presence of both a polar carboxylic acid group and a polar carbon-bromine bond contributes to its moderate solubility in water and good solubility in polar organic solvents like ethanol (B145695) and ether.[2]

Physical Constants

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₄H₇BrO₂ | [2][5] |

| Molecular Weight | 167.00 g/mol | [2][5] |

| Melting Point | 30-31 °C | [6] |

| 32-33 °C | [7] | |

| 70-75 °C | [2] | |

| Boiling Point | 128-131 °C at 11 mmHg | [6] |

| 129.5 °C at 13 mmHg | ||

| 402.7 K (129.55 °C) at 0.015 bar | [8] | |

| 381-382 K (107.85-108.85 °C) at 0.003 bar | [8] | |

| Density | 1.631 g/cm³ | [9] |

| Refractive Index | 1.4825 at 24 °C | [9] |

| Flash Point | 115 °C | [9] |

Note: The wide range in reported melting points may be due to impurities or different crystalline forms.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ ~11.0 (s, 1H, COOH), 3.48 (t, 2H, CH₂Br), 2.58 (t, 2H, CH₂COOH), 2.19 (quint, 2H, CH₂CH₂CH₂) | [4] |

| ¹³C NMR (CDCl₃) | δ ~178.58 (COOH), 32.38 (CH₂COOH), 32.11 (CH₂Br), 27.36 (CH₂CH₂Br) | [4] |

| IR (NaCl) | ~3046 cm⁻¹ (O-H stretch, broad), ~1711 cm⁻¹ (C=O stretch) | [4] |

| Mass Spectrum (GC-MS) | Major fragments can be observed corresponding to the loss of Br, COOH, and other fragments. | [5][10][11] |

Experimental Protocols

This section provides a detailed experimental protocol for a representative synthesis of this compound from γ-butyrolactone, adapted from literature procedures.[4]

Synthesis of this compound from γ-Butyrolactone

Materials:

-

γ-Butyrolactone

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Under a dry argon atmosphere, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (e.g., 6.10 g, 70.9 mmol).

-

Carefully and with stirring, add 48% aqueous HBr (e.g., 41.0 mL, 360 mmol) followed by the dropwise addition of concentrated sulfuric acid (e.g., 9.6 mL).

-

Allow the resulting mixture to stir at room temperature for 2 hours.

-

Heat the reaction mixture to reflux and maintain reflux for 12 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into cold water (e.g., 192 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (e.g., 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 4-bromobutanoic acid can be purified by silica (B1680970) gel chromatography using a suitable eluent system (e.g., ethyl acetate/hexane).

The following diagram illustrates the experimental workflow for this synthesis.

Applications in Drug Development and Signaling Pathways

This compound is not known to have significant biological activity itself or to directly modulate specific signaling pathways. Its importance in the life sciences lies in its role as a versatile bifunctional cross-linker and a key starting material for the synthesis of more complex, biologically active molecules.[12][13]

For example, it is used in the synthesis of piperazine (B1678402) derivatives that have shown antiproliferative effects on cancer cell lines.[2] It is also a precursor for inhibitors of Autotaxin (ENPP2), an enzyme implicated in tissue fibrosis and cancer cell metastasis.[9] The signaling pathways affected by these end products are diverse and depend on the final molecular structure.

While a diagram of a signaling pathway directly involving this compound cannot be provided due to a lack of evidence in the scientific literature, it is instructive to consider a general scheme of its utility.

The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of a hypothetical drug that targets a signaling pathway.

Conclusion

This compound, a compound with a rich history rooted in the early explorations of organic chemistry, remains a staple in modern synthesis. Its straightforward preparation from readily available starting materials and its dual functionality have cemented its role as a valuable intermediate. While it does not possess intrinsic biological activity in terms of modulating signaling pathways, its contribution to the synthesis of a wide range of pharmaceuticals and advanced materials is undeniable. Future innovations in synthetic methodologies and the continued exploration of new applications will ensure that this compound remains a relevant and important molecule for researchers and scientists in both academia and industry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C4H7BrO2 | CID 75809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-溴丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN1760167A - Method for producing bromo butyric acid - Google Patents [patents.google.com]

- 8. This compound [webbook.nist.gov]

- 9. innospk.com [innospk.com]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | 2623-87-2 [chemicalbook.com]

- 13. scbt.com [scbt.com]

A Technical Guide to High-Purity 4-Bromobutyric Acid for Researchers and Drug Development Professionals

Introduction: 4-Bromobutyric acid (CAS No. 2623-87-2), also known as 4-bromobutanoic acid, is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both a carboxylic acid and a bromo-functional group, allows for a variety of chemical transformations, making it a valuable building block in drug development and material science. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed experimental protocols.

Commercial Suppliers and Product Specifications

A critical aspect for researchers and drug development professionals is the reliable sourcing of high-purity starting materials. Several chemical suppliers offer this compound at various purity levels and quantities. The following tables summarize the offerings from prominent commercial vendors to facilitate easy comparison.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number(s) | Purity | Available Package Sizes |

| Thermo Fisher Scientific | A12870.18, A12870-18, AC133470050, AC133470250 | 97% | 10 g, 25 g, 50 g, 250 g[2][3][4] |

| Sigma-Aldrich | 258083 | 98% | 10 g, 50 g[5][6] |

| TCI (Tokyo Chemical Industry) | B1279 | >95.0% (GC) | 25 g[7] |

| Lab Pro Inc. | B1279-25G | Min. 95.0% (GC,T) | 25 g[8] |

| Capot Chemical | 3754 | 98% (Min, HPLC) | Inquire |

| SynQuest Laboratories | 98% | 100 g, 500 g[5] | |

| Oakwood Chemical | Inquire | 1 g, 10 g, 25 g, 100 g[5] | |

| Simson Pharma Limited | OT1579000 | Inquire | Custom Synthesis[9] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2623-87-2[2][3][7][8] |

| Molecular Formula | C4H7BrO2[2][3][7][8] |

| Molecular Weight | 167.00 g/mol [7][8] |

| Appearance | White to pale yellow/brown crystalline or low melting solid[2][3] |

| Melting Point | 28-33 °C[2][3] |

| Boiling Point | 128-131 °C @ 11 mmHg[6] |

| Solubility | Soluble in water and dilute alkali[5] |

Key Applications in Research and Development

High-purity this compound is a crucial starting material in various synthetic applications, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). A common application is its conversion to 4-bromobutyryl chloride, a highly reactive intermediate used in the synthesis of compounds with potential therapeutic activities, such as alpha-glucosidase inhibitors for diabetes management.[10]

-

Bifunctional Cross-linker: The presence of two reactive sites allows this compound to be used as a cross-linking agent to connect different molecules.[2] This is particularly useful in bioconjugation, where it can be used to link therapeutic agents to targeting moieties like antibodies.

-

Material Science: In material science, it has been used in the stabilization of perovskite quantum dots, enhancing their luminous efficiency and stability.[1]

Experimental Protocols

Synthesis of this compound from γ-Butyrolactone

A common laboratory-scale synthesis of this compound involves the ring-opening of γ-butyrolactone with hydrobromic acid.[1][11][12]

Materials:

-

γ-Butyrolactone

-

48% Hydrobromic acid (aqueous solution)

-

Concentrated Sulfuric acid

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Under a dry argon atmosphere, add 48% aqueous HBr solution (41.0 mL, 360 mmol) and concentrated sulfuric acid (9.6 mL) dropwise to γ-butyrolactone (6.10 g, 70.9 mmol).[12]

-

Allow the resulting mixture to stand at room temperature for 2 hours.[12]

-

After 2 hours, reflux the reaction mixture for 12 hours.[12]

-

Cool the reaction mixture to room temperature and add 192 mL of water.[12]

-

Extract the crude product with diethyl ether.[12]

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[12]

-

Filter the solution and concentrate the filtrate under reduced pressure.[12]

-

Purify the residue by silica gel chromatography using a mixture of ethyl acetate/hexane (1/2 v/v) as the eluent to afford 4-bromobutanoic acid as a yellow oil (yield ~65%).[12]

Synthesis of 4-Bromobutyryl Chloride from this compound

4-Bromobutyryl chloride is a valuable intermediate that can be synthesized from this compound using thionyl chloride.[13]

Materials:

-

This compound

-

Thionyl chloride (SOCl2)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, distillation apparatus)

Procedure:

-

In a sealable container, place 2000.0 g of γ-butyrolactone and introduce 2200.0 g of dry HBr gas at -15 °C. Seal the container and heat to 80 °C for 5 hours to produce this compound.[13]

-

Cool the container to room temperature, open the seal, and remove any excess unreacted HBr gas using a water pump.[13]

-

To the container with the synthesized this compound, attach a reflux condenser.[13]

-

At 50 °C, add 6000.0 g of thionyl chloride in batches, controlling the addition rate to maintain a steady reaction.[13]

-

After the addition is complete, increase the temperature to 80 °C and stir the reaction mixture for 3.0 hours.[13]

-

After the reaction is complete, distill off the excess unreacted thionyl chloride under normal pressure.[13]

-

Subsequently, perform a vacuum distillation and collect the fraction at 101 °C (37 mmHg) to obtain 4-bromobutyryl chloride.[13]

Visualized Workflow: Application in Bioconjugation

While a specific signaling pathway directly involving this compound is not prominently documented, its utility as a cross-linker is a key application. The following diagram illustrates a generalized workflow for using a bromo-functionalized linker, analogous to this compound, for the surface modification and subsequent bioconjugation of nanoparticles for applications like targeted drug delivery.

Caption: Workflow for nanoparticle bioconjugation using a bromo-functionalized linker.

This guide provides a foundational understanding of high-purity this compound for its application in research and drug development. For specific applications, it is recommended to consult the detailed product specifications and safety data sheets provided by the suppliers.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 97% 250 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 4. 133470250 [thermofisher.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 4-Brombuttersäure 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 2623-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound | CAS No- 2623-87-2 | Simson Pharma Limited [simsonpharma.com]

- 10. 4-Bromobutyryl chloride 95 927-58-2 [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN102010320A - Solvent-free-pot synthesis method for 4-bromobutyl chloride and 5-bromovaleryl chloride - Google Patents [patents.google.com]

Theoretical Insights into the Reaction Mechanisms of 4-Bromobutyric Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of the reaction mechanisms of 4-bromobutyric acid, a vital intermediate in pharmaceutical synthesis. A comprehensive understanding of its reactivity, particularly its propensity for intramolecular cyclization, is crucial for optimizing synthetic routes and ensuring product purity. This document summarizes key findings from computational chemistry studies, presenting quantitative data, proposed mechanisms, and the methodologies employed in these theoretical investigations.

Core Reaction Pathway: Intramolecular Cyclization

The dominant reaction pathway for this compound, especially under thermal conditions, is an intramolecular nucleophilic substitution leading to the formation of γ-butyrolactone and hydrogen bromide. Theoretical studies, particularly using Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), have elucidated the likely mechanism for this gas-phase elimination reaction.[1][2][3]

The reaction is proposed to be a unimolecular process.[1][2][3] Computational analysis has explored two primary competing mechanisms for this cyclization, focusing on which oxygen atom of the carboxylic acid moiety acts as the nucleophile.

Mechanism A: Nucleophilic Attack by the Hydroxyl Oxygen

The most favorable mechanism involves the direct nucleophilic attack of the hydroxyl oxygen of the carboxylic acid on the carbon atom bearing the bromine atom.[1][2][3] This proceeds through a single, moderately non-synchronous transition state.[1][2] Bond order analysis reveals that the breaking of the C-Br bond is the predominant feature of this process.[1][2] This pathway is considered more plausible due to its lower calculated activation energy compared to alternative routes.[1][2]

Mechanism B: Nucleophilic Attack by the Carbonyl Oxygen

An alternative, higher-energy pathway involves the initial participation of the carbonyl oxygen.[1][2] This mechanism proceeds through the formation of an intimate ion-pair intermediate in a slow step.[1][2] However, the significantly higher activation energy calculated for this mechanism suggests it is a less favorable reaction channel.[1][2]

Quantitative Kinetic and Thermodynamic Data

Computational studies have provided valuable quantitative data on the energetics of the gas-phase thermal decomposition of this compound. The following tables summarize the calculated activation energies (Ea), Arrhenius pre-exponential factors (log A), and thermodynamic parameters of activation (ΔH‡, ΔS‡, ΔG‡) at 370°C for the favored hydroxyl-assisted mechanism (Mechanism A) using various levels of theory. The PBEPBE/6-31++G(d,p) level of theory has been noted to provide good agreement with experimental values.[1][2]

Table 1: Calculated Kinetic and Thermodynamic Parameters for Mechanism A at 370°C [2][3]

| Level of Theory | 10⁴k (s⁻¹) | Ea (kJ/mol) | log A (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| B3LYP/6-31G(d,p) | 0.0021 | 234.1 | 12.30 | 228.8 | -23.3 | 243.8 |

| B3LYP/6-31++G(d,p) | 0.0132 | 228.9 | 12.70 | 223.6 | -16.3 | 234.0 |

| MPW1PW91/6-31G(d,p) | 0.0008 | 242.6 | 12.60 | 237.2 | -18.1 | 248.9 |

| MPW1PW91/6-31++G(d,p) | 0.0008 | 243.9 | 12.70 | 238.6 | -16.5 | 249.1 |

| PBEPBE/6-31G(d,p) | 0.6600 | 206.2 | 12.60 | 200.9 | -19.0 | 213.0 |

| PBEPBE/6-31++G(d,p) | 0.7080 | 210.8 | 12.97 | 205.5 | -11.3 | 212.7 |

Table 2: Wiberg Bond Indices for Reactant, Transition State, and Products (Mechanism A) [2][3] Calculated at the PBEPBE/6-31++G(d,p) level of theory.

| Bond | Reactant (R) | Transition State (TS) | Product (P) |

| Br-C | 0.9952 | 0.3892 | 0.0051 |

| C-O (hydroxyl) | 0.0006 | 0.3233 | 0.8777 |

| O-H | 0.7056 | 0.4904 | 0.0415 |

| H-Br | 0.0001 | 0.2844 | 0.9134 |

Experimental Protocols: Computational Methods

The theoretical data presented were obtained through quantum chemical calculations. The primary methodologies employed are as follows:

-

Geometric Optimization: The structures of the reactant (this compound), transition states, and products (γ-butyrolactone and HBr) were optimized without constraints.

-

Frequency Calculations: Vibrational frequency calculations were performed to characterize the stationary points as either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to compute zero-point vibrational energies (ZPVE) and thermal corrections.

-

Levels of Theory:

-

Density Functional Theory (DFT): Various functionals were used, including B3LYP, MPW1PW91, and PBEPBE.[1][2]

-

Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory was also employed.[1][2]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and 6-31++G(d,p), were utilized, with the latter including diffuse functions to better describe anionic character in the transition state.[1][2]

-

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations were performed to confirm that the identified transition states correctly connect the reactant and product minima on the potential energy surface.[2]

-

Bond Order Analysis: Wiberg bond indices were calculated to analyze the nature of bond breaking and formation along the reaction coordinate.[2][3]

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways and the computational workflow.

Caption: Computational workflow for theoretical reaction mechanism studies.

Caption: Favored unimolecular cyclization pathway of this compound.

Broader Context and Applications

While this guide focuses on the theoretical aspects of intramolecular cyclization, it is important to note that this compound is a versatile reagent. It serves as a building block in various organic syntheses, including as an intermediate for pharmaceuticals and as a bifunctional cross-linker.[4][5][6] Its synthesis often involves the ring-opening of γ-butyrolactone with hydrogen bromide.[5][7][8] The tendency of this compound to cyclize back to γ-butyrolactone, particularly in the presence of water or heat, is a critical consideration in its synthesis, purification, and storage, underscoring the practical importance of understanding its reaction mechanisms.[7][9]

References

- 1. research.usfq.edu.ec [research.usfq.edu.ec]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 2623-87-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN1760167A - Method for producing bromo butyric acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 4-Bromobutyric Acid Crystals

This technical guide provides a comprehensive overview of the core physical properties of this compound crystals. The information is curated for professionals in research and development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes workflow diagrams for key analytical procedures.

Core Physical and Chemical Properties

This compound, also known as 4-bromobutanoic acid, is a halogenated carboxylic acid.[1][2][3] It presents as a low melting, light brown to pale yellow crystalline solid.[1][4][5][6][7][8] Its bifunctional nature, containing both a carboxylic acid and an alkyl bromide group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.[5][8][9]

Quantitative Data Summary

The physical properties of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data available in the literature.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | C₄H₇BrO₂ | [4][5][10] | |

| Molecular Weight | 167.00 g/mol | [5][8][10][11] | |

| Melting Point | 30 - 31 °C | [4][5][6][12] | |

| 28 - 33 °C | [7] | ||

| Boiling Point | 128 - 131 °C | at 11 mmHg | [4][5][6] |

| 129.55 °C | at 11.25 mmHg (0.015 bar) | [2][13] | |

| Density | ~1.44 g/cm³ | Rough estimate | [4][5][6] |

| Flash Point | 110 - 124 °C | Closed cup | [4][5][6][12][14] |

| pKa | 4.51 ± 0.10 | Predicted | [1][4][6] |

| Water Solubility | Soluble | Also soluble in dilute alkali | [1][4][5][6] |

| Organic Solubility | Soluble | Soluble in ethanol, ether, and most common organic solvents. Sparingly in chloroform; slightly in DMSO and methanol. | [5][8][14][15] |

| Appearance | Light brown, low-melting crystals | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. The following sections describe standard protocols for determining the key physical properties of crystalline compounds like this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It is a precise method for determining the melting point and other thermal transitions of a material.[16][17]

Protocol:

-

Sample Preparation: A small amount of the this compound crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. A typical profile involves an initial isothermal period, followed by a linear temperature ramp (e.g., 5-10 °C/min) through the expected melting range, and a final isothermal period.

-

Data Acquisition: During the temperature ramp, the instrument records the differential heat flow between the sample and the reference. As the sample melts, it absorbs energy (an endothermic process), resulting in a detectable peak on the DSC thermogram.

-

Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting event. The area under the peak can be integrated to determine the enthalpy of fusion.

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[18] It involves saturating a solvent with the solute and measuring the concentration of the dissolved substance.

Protocol:

-

System Preparation: Prepare a series of buffer solutions across a relevant pH range (e.g., pH 1.2 to 6.8 for biopharmaceutical classification).[19]

-

Sample Addition: Add an excess amount of this compound crystals to a known volume of each buffer solution in a sealed flask. The excess solid ensures that equilibrium is reached at saturation.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[19] The time required should be established by preliminary experiments, ensuring the concentration in solution reaches a plateau.[19]

-

Sample Separation: After equilibration, the undissolved solid must be separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.45 µm).[19]

-

Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[18][19] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

pH Measurement: The pH of each saturated solution should be measured after equilibration to confirm the final pH value.[19]

While specific crystallographic data for this compound is not detailed in the provided search results, the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).

General Procedure:

-

Crystal Growth: A high-quality single crystal of this compound is required. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head in the X-ray diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined (structure solution), and this model is then refined against the experimental data to achieve the best possible fit, yielding precise bond lengths, angles, and other structural details.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][10] It is also light-sensitive.[4][5][6] Therefore, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12] It should be stored in a tightly sealed container in a cool, dry, dark place.[1][4][6]

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 2623-87-2 [chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C4H7BrO2 | CID 75809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-溴丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-ブロモ酪酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 15. This compound, 97% | Fisher Scientific [fishersci.ca]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Methodological & Application

Application Note: 4-Bromobutyric Acid as a Bifunctional Cross-linker

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromobutyric acid (4-BBA), also known as 4-bromobutanoic acid, is a versatile bifunctional cross-linking reagent.[1][2][3] Its structure contains two distinct reactive moieties: a terminal carboxylic acid and an alkyl bromide. This dual functionality allows for the covalent linkage of two different molecules through a stepwise or controlled conjugation strategy. The carboxylic acid group can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, while the alkyl bromide group can react with nucleophiles, most notably the thiol groups of cysteine residues.[4][5] This makes 4-BBA an invaluable tool in bioconjugation, protein modification, drug delivery system development, and material science.[1][6][7]

Applications for 4-BBA include:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Protein-Protein Interaction Studies: Covalently linking interacting proteins to map binding sites or stabilize complexes.

-

Surface Immobilization: Attaching proteins, peptides, or other biomolecules to solid supports for assays and biomaterials.

-

Material Science: Acting as a stabilizing agent or surface passivator, for instance, in the synthesis of stable perovskite quantum dots.[1][8][9]

Principle of Operation

The utility of this compound as a cross-linker stems from the differential reactivity of its two functional ends. The process is typically performed in a two-step manner to ensure specificity and avoid self-polymerization.

-

Carboxylic Acid Activation and Amine Coupling: The carboxylic acid is not intrinsically reactive towards amines. It must first be activated, commonly using the carbodiimide (B86325) chemistry of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester, which is highly reactive towards primary amines (e.g., lysine residues on a protein) at physiological to slightly basic pH, forming a stable amide bond.[5]

-

Alkyl Bromide and Thiol Coupling (Alkylation): The alkyl bromide moiety reacts with strong nucleophiles. It is particularly effective for alkylating the thiol group of cysteine residues under neutral to slightly basic conditions (pH 7.0-8.5).[4] At this pH, the thiol is partially deprotonated to the more nucleophilic thiolate anion, which readily attacks the carbon atom bearing the bromine, forming a stable thioether bond.

Data Presentation: Reactivity and Optimal Conditions

The efficiency of the cross-linking reactions is highly dependent on factors like pH, temperature, and reaction time. The following table summarizes the key parameters for utilizing this compound.

| Functional Group | Reactive Partner | Optimal pH Range | Typical Reaction Time | Key Considerations |

| Carboxylic Acid | Primary Amine (-NH₂) | Activation: 6.0-7.0Coupling: 7.2-8.0 | Activation: 15-30 minCoupling: 2-4 hours | Requires activation with EDC/NHS. EDC is moisture-sensitive. The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. |

| Alkyl Bromide | Thiol (-SH) | 7.0-8.5 | 4-24 hours | Thiol groups must be in the reduced state (free -SH). Reaction rate increases with pH as the more nucleophilic thiolate (-S⁻) is formed. Avoid primary amine buffers like Tris, as they can compete in the reaction. |

Experimental Protocols

Protocol 1: Two-Step Cross-Linking of Two Proteins (Protein A-NH₂ and Protein B-SH)